molecular formula C9H14N2O3 B8311319 (5,6-Diethoxypyridazin-3-yl)methanol

(5,6-Diethoxypyridazin-3-yl)methanol

Cat. No.: B8311319
M. Wt: 198.22 g/mol
InChI Key: PBBHKRQNKYBRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Diethoxypyridazin-3-yl)methanol is a pyridazine derivative characterized by ethoxy substituents at the 5- and 6-positions and a hydroxymethyl group at the 3-position. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, confers electron-deficient properties, influencing its reactivity and interactions.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(5,6-diethoxypyridazin-3-yl)methanol

InChI

InChI=1S/C9H14N2O3/c1-3-13-8-5-7(6-12)10-11-9(8)14-4-2/h5,12H,3-4,6H2,1-2H3

InChI Key

PBBHKRQNKYBRAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=NC(=C1)CO)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (5,6-Diethoxypyridazin-3-yl)methanol with structurally related compounds:

Compound Name Heterocycle Substituents Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Pyridazine 5,6-diethoxy Methanol C₉H₁₄N₂O₃ 198.22 High lipophilicity; potential drug intermediate
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Pyridine 3,6-dichloro, 5-methoxy Methanol C₇H₇Cl₂NO₂ 216.05 Agrochemical applications; chlorine enhances stability
(5,6-Dichloropyridin-3-yl)methanol Pyridine 5,6-dichloro Methanol C₆H₅Cl₂NO 186.02 Pharmaceutical synthesis; irritant (requires careful handling)
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol Pyridazine 6-methoxy, phenyl Methanol C₁₂H₁₂N₂O₂ 216.24 Research chemical; phenyl group increases aromatic interactions
Key Observations:
  • Heterocycle Differences : Pyridazine-based compounds (e.g., the target compound and ) exhibit greater electron deficiency than pyridine derivatives (), favoring nucleophilic substitution reactions.
  • Substituent Effects : Ethoxy groups in the target compound enhance solubility in organic solvents compared to chloro substituents (), which may reduce bioavailability but improve synthetic versatility.
  • Functional Group Reactivity : The hydroxymethyl group in all compounds enables derivatization (e.g., esterification, oxidation), a critical feature for prodrug design .

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